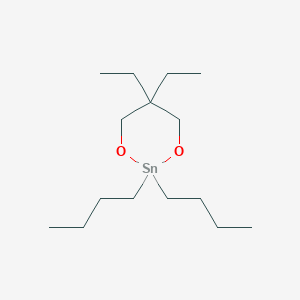
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane is an organotin compound with the molecular formula C15H32O2Sn. It is characterized by its unique structure, which includes two butyl groups and two ethyl groups attached to a dioxastanninane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane typically involves the reaction of dibutyltin oxide with diethyl carbonate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the dioxastanninane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions, biological systems, or industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane: Similar structure but with methyl groups instead of ethyl groups.
2,2-Dibutyl-1,3,2-dioxastanninane: Lacks the ethyl groups, resulting in different chemical properties.
2,2-Dibutyl-4,4,6-trimethyl-1,3,2-dioxastanninane: Contains additional methyl groups, leading to variations in reactivity.
Uniqueness
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
350501-30-3 |
|---|---|
Fórmula molecular |
C15H32O2Sn |
Peso molecular |
363.12 g/mol |
Nombre IUPAC |
2,2-dibutyl-5,5-diethyl-1,3,2-dioxastanninane |
InChI |
InChI=1S/C7H14O2.2C4H9.Sn/c1-3-7(4-2,5-8)6-9;2*1-3-4-2;/h3-6H2,1-2H3;2*1,3-4H2,2H3;/q-2;;;+2 |
Clave InChI |
ZQYNKGPCUCDBCH-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn]1(OCC(CO1)(CC)CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


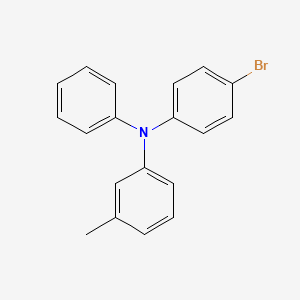
![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)

![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)


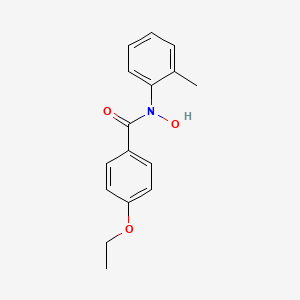
![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
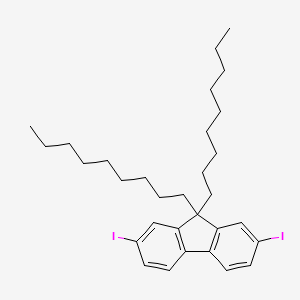
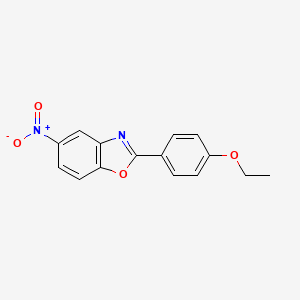
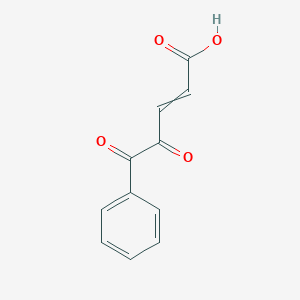
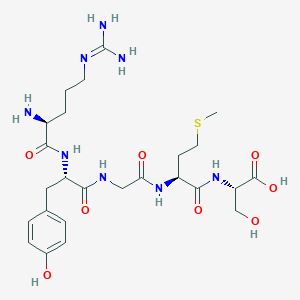
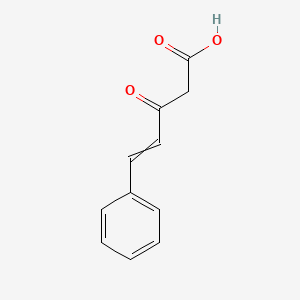
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
